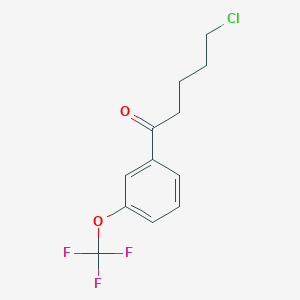

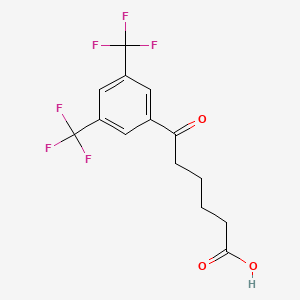

6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid” is a chemical compound with the molecular formula C16H16F6O3 . It is also known as “ETHYL 6- (3,5-DITRIFLUOROMETHYLPHENYL)-6-OXOHEXANOATE” and "Benzenehexanoic acid, ε-oxo-3,5-bis (trifluoromethyl)-, ethyl ester" .

Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 320.3±42.0 °C and its density is predicted to be 1.274±0.06 g/cm3 . The compound is also known to possess high thermal stability .

Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

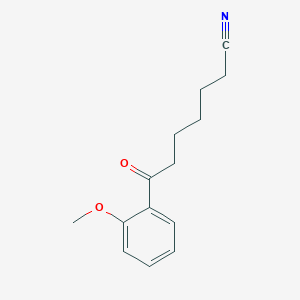

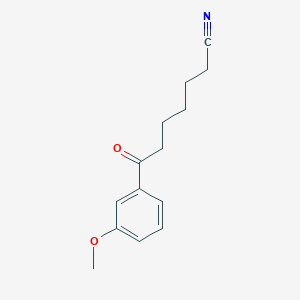

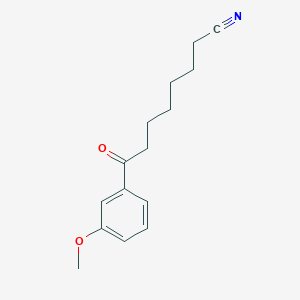

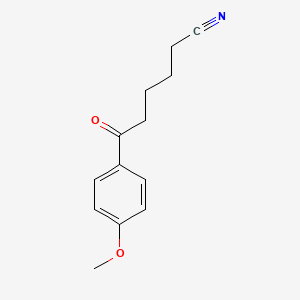

- Synthesis Processes : A study described the synthesis of a series of 6-aryl-4-oxohexanoic acids, which are structurally similar to 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid. This involved condensation reactions and demonstrated potential anti-inflammatory applications (Short & Rockwood, 1969).

Analytical Characterization

- Mass Spectrometry : Research on the mass spectrometric characterization of small oxocarboxylic acids, including compounds structurally related to 6-oxohexanoic acid, provides insights into the analytical methods for studying these compounds (Kanawati et al., 2007).

Environmental and Biological Applications

Biotransformation by Fungi : A study investigated the biotransformation of 6:2 fluorotelomer alcohol by the white-rot fungus, which is related to the environmental fate of compounds similar to this compound (Tseng et al., 2014).

Enzymatic Production : The enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme highlights biotechnological applications (Yamada et al., 2017).

Chemical Reactions and Properties

- Oxidation Processes : The oxidation of 2-methylcyclohexanone to give 6-oxoheptanoic acid, which is structurally similar, reveals the chemical properties and potential industrial applications of these compounds (Atlamsani et al., 1993).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid , have been used in organic synthesis

Mode of Action

A compound with a similar structure, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been described as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid might also interact with its targets in a similar manner.

Biochemical Pathways

The related compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used to efficiently glycosylate various alcoholic acceptors . This suggests that this compound might also affect glycosylation pathways.

Result of Action

The related compound 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate has been used to efficiently glycosylate various alcoholic acceptors , suggesting that this compound might also have similar effects.

Properties

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTQBOLQPLHJJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645269 |

Source

|

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-10-8 |

Source

|

| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.